
1-(三异丙基甲硅烷基)吡咯
概述
描述
1-(Triisopropylsilyl)pyrrole (TISP), a heterocyclic building block, is a pyrrole derivative. TISP has been reported to generate pyrrolic cation radicals during cyclovoltammetric studies, via electroreduction. It participates in various electrophilic substitution reactions specifically at β -position, via reaction with various electrophilic reagents (Br+, I+,NO2+,etc).
科学研究应用
取代吡咯的合成:1-(三异丙基甲硅烷基)吡咯作为合成各种取代吡咯的前体或中间体。例如,它已被用于通过动力亲电取代和随后的氟离子诱导脱硅基化合成 3-取代吡咯 (Bray 等人,1990)。该方法现在被认为是获得 3-单取代吡咯的首选途径。
电子转移过程:在电子转移过程的研究中,已经制备和表征了 3,4-二亚铁茂基-1-(三异丙基甲硅烷基)-1H-吡咯等化合物。这些研究包括光谱方法和 X 射线晶体学,有助于了解此类化合物的氧化还原性质 (Goetsch 等人,2014)。
生物传感特性:1-(三异丙基甲硅烷基)吡咯衍生物已用于合成氧化还原活性导电聚合物,该聚合物在生物传感应用中显示出潜力。这些聚合物已被用于氧化还原活性酶(如细胞色素 C)的定量传感和测定 (Chen 等人,2002)。
电聚合研究:已经研究了 1-(三异丙基甲硅烷基)吡咯在电聚合中的作用,显示出对所得聚合物的聚合速率、电化学容量和电导率有显着影响 (Sekiguchi 等人,2002)。
区域特异性和区域控制合成:1-(三异丙基甲硅烷基)吡咯已用于吡咯和吲哚的区域特异性 C-酰基化,证明了其作为合成各种酰化吡咯和吲哚的前体的用途,产率高 (Katritzky 等人,2003)。
吡咯物种寿命研究:使用快速扫描循环伏安法等技术研究了由 1-(三异丙基甲硅烷基)吡咯氧化产生的自由基阳离子,提供了对其电子转移速率常数和寿命的见解 (Narula & Noftle,1999)。
安全和危害
未来方向
作用机制
- Its main targets include various electrophilic reagents such as bromine ions (Br⁺), iodine ions (I⁺), and nitrosonium ions (NO₂⁺) .
- TISP’s impact extends to downstream pathways. For instance:
- These pathways contribute to the synthesis of diverse compounds, including ethyl 2-(2,4-dinitrophenylhydrazono)-3-[1-(triisopropylsilyl)-pyrrol-2-yl]propanoate and 3-nitropyrrole .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
生化分析
Biochemical Properties
1-(Triisopropylsilyl)pyrrole plays a significant role in biochemical reactions, particularly in electrophilic substitution reactions. It interacts with various electrophilic reagents such as bromine, iodine, and nitronium ions, specifically at the β-position of the pyrrole ring . These interactions are crucial for the synthesis of various heterocyclic compounds and intermediates. Additionally, 1-(Triisopropylsilyl)pyrrole has been reported to generate pyrrolic cation radicals during cyclovoltammetric studies, indicating its potential involvement in redox reactions .
Cellular Effects
The effects of 1-(Triisopropylsilyl)pyrrole on cellular processes are still under investigation. Preliminary studies suggest that it may influence cell signaling pathways and gene expression. The compound’s ability to participate in electrophilic substitution reactions could potentially affect cellular metabolism by altering the levels of key metabolites and intermediates
Molecular Mechanism
At the molecular level, 1-(Triisopropylsilyl)pyrrole exerts its effects through interactions with various biomolecules. It has been shown to participate in perfluoroalkylation and Vilsmeier formylation reactions, which are essential for the synthesis of complex organic molecules . The compound’s ability to generate pyrrolic cation radicals suggests that it may also play a role in redox reactions and enzyme inhibition or activation
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1-(Triisopropylsilyl)pyrrole are important factors to consider. The compound is moisture-sensitive and reacts slowly with water, which can affect its long-term stability and efficacy . Studies have shown that 1-(Triisopropylsilyl)pyrrole remains stable under inert atmosphere and low temperatures, but its reactivity may decrease over time due to gradual hydrolysis . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of 1-(Triisopropylsilyl)pyrrole at different dosages in animal models have not been extensively studied. It is essential to determine the threshold and toxic doses to ensure safe and effective use in research. High doses of the compound may lead to adverse effects, including toxicity and disruption of cellular functions
Metabolic Pathways
1-(Triisopropylsilyl)pyrrole is involved in various metabolic pathways, particularly those related to electrophilic substitution reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of key intermediates and products
Transport and Distribution
The transport and distribution of 1-(Triisopropylsilyl)pyrrole within cells and tissues are influenced by its chemical properties. The compound’s hydrophobic nature and reactivity with electrophilic reagents suggest that it may interact with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within cells, influencing its overall efficacy and function.
Subcellular Localization
The subcellular localization of 1-(Triisopropylsilyl)pyrrole is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
tri(propan-2-yl)-pyrrol-1-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NSi/c1-11(2)15(12(3)4,13(5)6)14-9-7-8-10-14/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQURXLBJJNDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236539 | |
| Record name | N-Triisopropylsilylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87630-35-1 | |
| Record name | N-Triisopropylsilylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087630351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Triisopropylsilylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Triisopropylsilyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

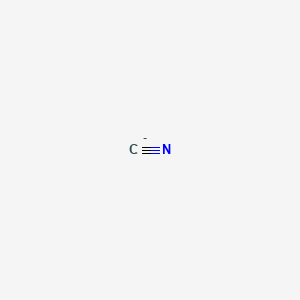
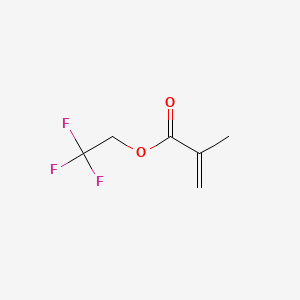
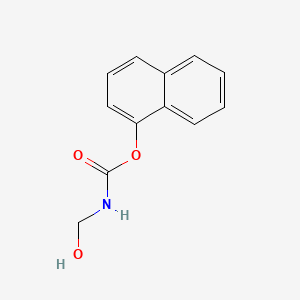


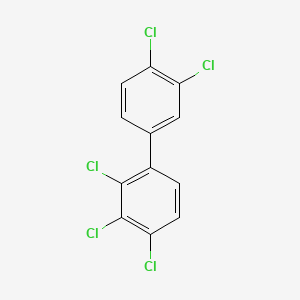
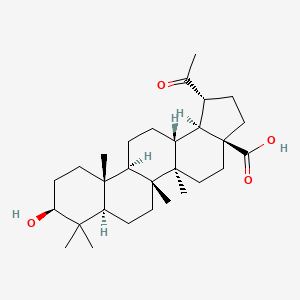


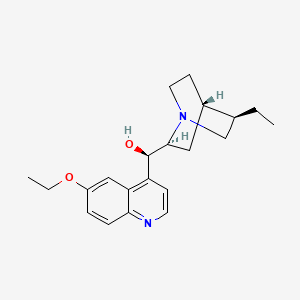
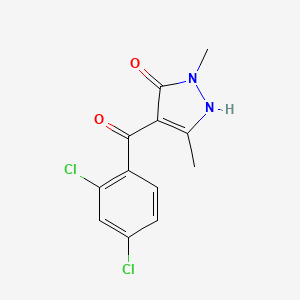

![Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1197493.png)
